5-bromopyridine-3-carboxylic acid;2-ethyl-3-methylquinolin-4-amine
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Overview
Description
5-Bromopyridine-3-carboxylic acid and 2-ethyl-3-methylquinolin-4-amine are two distinct chemical compounds. 5-Bromopyridine-3-carboxylic acid, also known as 5-bromonicotinic acid, is a brominated derivative of nicotinic acid. It is commonly used as a building block in organic synthesis. 2-Ethyl-3-methylquinolin-4-amine is a quinoline derivative, which is a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromopyridine-3-carboxylic acid: can be synthesized through various methods. One common method involves the bromination of nicotinic acid. The reaction typically uses bromine or a brominating agent in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-100°C .
2-Ethyl-3-methylquinolin-4-amine: can be synthesized through a multi-step process starting from quinoline. The synthesis involves alkylation and amination reactions. The reaction conditions vary depending on the specific reagents used, but typically involve temperatures ranging from 50-150°C and the use of solvents such as ethanol or toluene .
Industrial Production Methods
Industrial production of these compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-Bromopyridine-3-carboxylic acid: undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
2-Ethyl-3-methylquinolin-4-amine: can undergo:
Oxidation Reactions: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: It can be reduced to form amine derivatives with varying degrees of saturation.
Common Reagents and Conditions
5-Bromopyridine-3-carboxylic acid: Common reagents include palladium catalysts for coupling reactions and bases such as potassium carbonate for substitution reactions.
2-Ethyl-3-methylquinolin-4-amine: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed
- **2-Ethyl-3-methylquinolin
5-Bromopyridine-3-carboxylic acid: Major products include various substituted pyridines and biaryl compounds formed through coupling reactions.
Properties
IUPAC Name |
5-bromopyridine-3-carboxylic acid;2-ethyl-3-methylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.C6H4BrNO2/c1-3-10-8(2)12(13)9-6-4-5-7-11(9)14-10;7-5-1-4(6(9)10)2-8-3-5/h4-7H,3H2,1-2H3,(H2,13,14);1-3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXJOAILZUOMGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1C)N.C1=C(C=NC=C1Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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